Ethyl 2-ethyl-3-methyl-2-butenoate
Description
Ethyl 2-ethyl-3-methyl-2-butenoate is an α,β-unsaturated ester characterized by a branched alkyl-substituted butenoate backbone. Its structure comprises a four-carbon chain (2-butenoate) with a double bond between positions 2 and 3, an ethyl substituent at position 2, and a methyl group at position 3. The ethyl ester group (-OCH₂CH₃) is attached to the carbonyl carbon. This compound belongs to a class of esters widely studied for their applications in organic synthesis, flavor chemistry, and polymer science.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl 2-ethyl-3-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-8(7(3)4)9(10)11-6-2/h5-6H2,1-4H3 |
InChI Key |
WOBXNDUZEDYIMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-ethyl-3-methyl-2-butenoate with structurally related esters, focusing on molecular features, physical properties, and synthesis methodologies.
Key Structural and Functional Differences:
Aromatic vs. Alkyl Substitution: Ethyl (2E)-3-phenyl-2-butenoate and Methyl 2-oxo-4-phenylbut-3-enoate incorporate phenyl groups, increasing rigidity and π-conjugation, which may enhance UV absorption or catalytic activity in coordination chemistry.
Functional Group Diversity: The hydroxyl group in Ethyl 2-hydroxy-3-methylbutanoate increases polarity and hydrogen-bonding capacity, making it more water-soluble than unsaturated esters. The bromine atom in Ethyl 2-bromo-3,3-dimethylbutanoate introduces electrophilic reactivity, enabling participation in nucleophilic substitutions.
Synthetic Pathways: Unsaturated esters (e.g., Ethyl (2E)-3-phenyl-2-butenoate) are often synthesized via acid-catalyzed esterification or transition-metal-mediated coupling . Hydroxy or amino-substituted esters (e.g., Ethyl 2-amino-3-methylbut-2-enoate ) may require protective group strategies to avoid side reactions during synthesis .
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